molecular formula C22H17ClFNO3 B11400847 N-(2-chlorobenzyl)-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11400847
M. Wt: 397.8 g/mol
InChI Key: YAHTZDOGRDHXAB-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups such as chlorophenyl, fluorine, and furan. The presence of these groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl, fluorine, and furan groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-5-METHYL-2-FURAMIDE: This compound shares the chlorophenyl and furan groups but lacks the benzofuran core and fluorine substitution.

    5-(2-CHLOROPHENYL)-N-(2-ETHYL-6-METHYLPHENYL)-2-FURAMIDE: Similar in having the chlorophenyl group but differs in the other substituents and overall structure.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-5-FLUORO-N-[(FURAN-2-YL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17ClFNO3

Molecular Weight

397.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-fluoro-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17ClFNO3/c1-14-18-11-16(24)8-9-20(18)28-21(14)22(26)25(13-17-6-4-10-27-17)12-15-5-2-3-7-19(15)23/h2-11H,12-13H2,1H3

InChI Key

YAHTZDOGRDHXAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4

Origin of Product

United States

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